molecular formula C19H10BrCl2N3O B5066160 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone

3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone

Cat. No. B5066160
M. Wt: 447.1 g/mol
InChI Key: ZZBJLXKFMPUVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This molecule has gained significant attention in scientific research due to its potential applications in cancer treatment.

Mechanism of Action

3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone binds to the ATP-binding site of EGFR, thereby preventing the phosphorylation of downstream signaling molecules such as AKT and ERK. This inhibition of downstream signaling pathways leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be a reversible inhibitor of EGFR, with a dissociation constant (Kd) of 5.2 nM.
Biochemical and Physiological Effects:
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to have a potent inhibitory effect on EGFR, with an IC50 value of 25 nM. In addition to its inhibitory effect on cancer cell proliferation, 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has also been shown to inhibit angiogenesis and metastasis in preclinical models. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be well-tolerated in animal models, with no significant toxicities observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone is a well-established inhibitor of EGFR, and its potency and selectivity have been extensively characterized in the literature. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying the role of EGFR in cancer biology. However, 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has limitations in terms of its selectivity, as it can also inhibit other receptor tyrosine kinases such as HER2 and HER4. Therefore, caution should be exercised when interpreting the results of experiments using 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone as an EGFR inhibitor.

Future Directions

There are several future directions for research on 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone. One area of interest is the development of more selective EGFR inhibitors that do not inhibit other receptor tyrosine kinases. Another area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, there is a need for further preclinical and clinical studies to determine the efficacy and safety of 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone in cancer treatment. Overall, 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has significant potential as a tool for studying the role of EGFR in cancer biology and as a potential therapeutic agent for cancer treatment.

Synthesis Methods

3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 5-bromo-2-chloropyridine with 2,4-dichloroaniline, followed by cyclization and deprotection steps. The final product is obtained through recrystallization and purification steps. This synthesis method has been well-established in the literature, and the purity of 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone can be confirmed through various analytical techniques such as HPLC and NMR.

Scientific Research Applications

3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer treatment. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation promotes tumor growth and survival. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone inhibits EGFR by binding to its ATP-binding site, thereby blocking the downstream signaling pathways that promote tumor growth. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be effective in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer.

properties

IUPAC Name

3-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrCl2N3O/c20-11-5-8-17(23-10-11)25-18(13-7-6-12(21)9-15(13)22)24-16-4-2-1-3-14(16)19(25)26/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBJLXKFMPUVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenyl)quinazolin-4(3H)-one

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